molecular formula C12H11NO6S B597883 N-Bsmoc-glycine CAS No. 197245-13-9

N-Bsmoc-glycine

Cat. No.: B597883
CAS No.: 197245-13-9
M. Wt: 297.281
InChI Key: VWCUGFUWQVWBHM-UHFFFAOYSA-N
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Description

N-Bsmoc-glycine is a chemical compound with the molecular formula C12H11NO6S It is known for its unique structure, which includes a benzothiophene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Bsmoc-glycine typically involves the reaction of benzothiophene derivatives with appropriate reagents to introduce the methoxycarbonylamino and acetic acid functionalities. One common method involves the use of benzothiophene-2-carboxylic acid as a starting material, which undergoes a series of reactions including esterification, amidation, and oxidation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Bsmoc-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

N-Bsmoc-glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Bsmoc-glycine involves its interaction with specific molecular targets and pathways. The benzothiophene ring system can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Bsmoc-glycine is unique due to its specific combination of functional groups and the benzothiophene ring system. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6S/c14-11(15)6-13-12(16)19-7-9-5-8-3-1-2-4-10(8)20(9,17)18/h1-5H,6-7H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOLZWJIOHWPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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